molecular formula C11H20N2O2 B15068536 Azepan-2-yl(morpholino)methanone

Azepan-2-yl(morpholino)methanone

Cat. No.: B15068536
M. Wt: 212.29 g/mol
InChI Key: CYDPYMRLTLLFCC-UHFFFAOYSA-N
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Description

Azepan-2-yl(morpholino)methanone is a versatile small molecule scaffold that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

Azepan-2-yl(morpholino)methanone can be synthesized through a series of chemical reactions involving azepane and morpholine derivatives. One common method involves the reaction of azepane with morpholine in the presence of a suitable catalyst and solvent. The reaction typically proceeds under mild conditions, such as room temperature, and may require purification steps like column chromatography to isolate the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Azepan-2-yl(morpholino)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols; reactions may require catalysts and are often conducted at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Azepan-2-yl(morpholino)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Azepan-2-yl(morpholino)methanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and influencing various biochemical processes. Detailed studies on its molecular targets and pathways are ongoing, with a focus on understanding its effects at the cellular and molecular levels .

Comparison with Similar Compounds

Similar Compounds

  • Azepan-1-yl(phenyl)methanone
  • Morpholino(phenyl)methanone
  • Azepan-1-yl-(5-fluoro-2-methoxyphenyl)methanone

Uniqueness

Azepan-2-yl(morpholino)methanone stands out due to its unique combination of azepane and morpholine rings, which confer distinct chemical properties and reactivity. This makes it a valuable scaffold for the development of new compounds with diverse applications in various fields .

Properties

IUPAC Name

azepan-2-yl(morpholin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c14-11(13-6-8-15-9-7-13)10-4-2-1-3-5-12-10/h10,12H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDPYMRLTLLFCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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